3-(Ethylthio)-2-fluoropyridine

Description

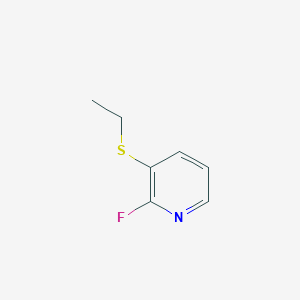

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZJWUKFMDTJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Ethylthio 2 Fluoropyridine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 3-(Ethylthio)-2-fluoropyridine is susceptible to both nucleophilic and electrophilic attacks, with the positions of these reactions being influenced by the electronic properties of the substituents.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Carbon

The fluorine atom at the C2 position of this compound is the primary site for nucleophilic aromatic substitution (SNA)r reactions. The high electronegativity of the fluorine atom makes the C2 carbon electron-deficient and thus susceptible to attack by nucleophiles. nih.govpressbooks.pub This reactivity is a common feature of 2-fluoropyridines and is often faster than the corresponding reactions of 2-chloropyridines. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the pyridine ring. pressbooks.pub

The presence of the ethylthio group at the C3 position can influence the rate and regioselectivity of the SNAr reaction. While the primary site of attack is the fluorine-bearing carbon, the electronic and steric effects of the adjacent ethylthio group play a role. A variety of nucleophiles can be employed in these reactions, leading to a diverse range of 2-substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoropyridines

| Nucleophile | Product Type | Reference |

| Alcohols (e.g., Benzyl alcohol) | 2-Alkoxypyridines | rsc.org |

| Amines | 2-Aminopyridines | nih.gov |

| Thiols | 2-Thioetherpyridines | researchgate.net |

| Cyanide | 2-Cyanopyridines | nih.gov |

| Azides | 2-Azidopyridines | nih.gov |

This table provides a general overview of SNAr reactions on fluoropyridines and is not specific to this compound due to a lack of specific examples in the search results.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uiowa.edusnnu.edu.cn When such reactions do occur, they typically proceed under harsh conditions. snnu.edu.cn The directing influence of the existing substituents on the pyridine ring determines the position of the incoming electrophile.

For this compound, the C5 position is the most likely site for electrophilic attack. The fluorine atom is a deactivating group, while the ethylthio group is generally considered an ortho-, para-director in benzene systems. In the context of the pyridine ring, the interplay of these electronic effects, along with the deactivating nature of the ring nitrogen, directs electrophiles to the C5 position. The C3 position is relatively electron-rich, but substitution at this position often requires alternative catalytic pathways. researchgate.net

Table 2: General Directing Effects of Substituents on Pyridine for Electrophilic Aromatic Substitution

| Substituent | Position Directing | Activating/Deactivating |

| -F | meta | Deactivating |

| -SR (Thioether) | ortho, para | Activating |

| Pyridine Nitrogen | meta | Deactivating |

This table presents general directing effects and the outcome on this compound is an interplay of these factors.

Transformations Involving the Ethylthio Group

The ethylthio group in this compound is also a site of significant chemical reactivity, undergoing oxidation, cleavage, and rearrangement reactions.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom of the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. organic-chemistry.orgresearchgate.net The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org For instance, milder oxidizing agents or controlled stoichiometry may favor the formation of the sulfoxide, while stronger oxidants or excess reagent will typically lead to the sulfone.

The oxidation to 3-(ethylsulfinyl)-2-fluoropyridine and subsequently to 3-(ethylsulfonyl)-2-fluoropyridine significantly alters the electronic properties of the substituent and, consequently, the reactivity of the pyridine ring. The sulfoxide and sulfone groups are strongly electron-withdrawing, which can further influence subsequent reactions on the pyridine ring.

Table 3: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | organic-chemistry.orggoogle.com |

| meta-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | jchemrev.com |

Cleavage and Exchange Reactions

The carbon-sulfur bond of the ethylthio group can be cleaved under certain reaction conditions. This can lead to the formation of a thiol or can be part of an exchange reaction where the ethylthio group is replaced by another functional group. The specific products will depend on the reagents and reaction mechanism involved. For example, reductive cleavage can lead to the corresponding thiol, while reactions with certain organometallic reagents might result in the exchange of the ethylthio group. The cleavage of the pyridine ring itself has also been observed in related systems under specific metabolic conditions. nih.gov

Sulfur-Mediated Rearrangements

Sulfur-containing compounds, including thioethers, can undergo various rearrangement reactions. One notable example is the uiowa.edunumberanalytics.com-sigmatropic rearrangement of sulfur ylides, which can be generated from thioethers. While specific studies on this compound are not detailed in the provided results, analogous systems demonstrate the potential for such transformations. For instance, the activation of sulfoxides can lead to intermediates that undergo numberanalytics.comnumberanalytics.com- and uiowa.edunumberanalytics.com-sigmatropic rearrangements. nih.gov These rearrangements can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing pathways to complex molecular architectures.

Intermolecular Coupling Reactions

Intermolecular coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures from simpler precursors. The reactivity of the C-F bond in 2-fluoropyridines makes them suitable substrates for various cross-coupling methodologies.

The palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, is a fundamental method for forming C(sp²)-C(sp) bonds. nrochemistry.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, and it tolerates a wide array of functional groups. nrochemistry.com The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. nrochemistry.com The reactivity of aryl halides in this reaction generally follows the trend I > OTf > Br > Cl > F. nrochemistry.com

While the C-F bond is typically the least reactive in such couplings, its activation can be achieved under specific conditions, often requiring more reactive catalyst systems or harsher reaction conditions. For related fluoropyridine scaffolds, Sonogashira couplings have been successfully implemented. For instance, 6-bromo-3-fluoro-2-cyanopyridine has been coupled with various terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system in a THF/Et₃N solvent mixture at room temperature. soton.ac.uk This demonstrates the feasibility of performing cross-coupling reactions on a fluoropyridine ring without displacing the fluorine atom, by leveraging a more reactive leaving group like bromine. soton.ac.uk This study led to the synthesis of a series of 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. soton.ac.uk

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgnih.gov This reaction has broad applications in the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.com The catalytic cycle is initiated by the oxidative addition of the halide to the palladium(0) catalyst. mdpi.com Although aryl bromides and iodides are the most common substrates, the use of aryl chlorides and even fluorides is possible. mdpi.com

The development of specialized ligands and reaction conditions has expanded the scope of cross-coupling reactions to include less reactive C-F bonds. Bulky, electron-rich phosphine (B1218219) ligands, for example, have proven effective in facilitating the coupling of aryl chlorides. organic-chemistry.org Similarly, N-heterocyclic carbene (NHC) palladium complexes are highly effective catalysts for a range of cross-coupling reactions. mdpi.com While specific examples detailing the cross-coupling of this compound itself are not extensively documented in the reviewed literature, the established reactivity of 2-fluoropyridines suggests its potential as a substrate in such transformations, likely targeting the C-F bond for substitution under appropriate catalytic conditions.

The 3-(ethylthio) and 2-fluoro substituents on the pyridine ring provide a reactive platform for the synthesis of fused heterocyclic systems, most notably thieno[2,3-b]pyridines. This class of compounds is of significant interest due to its wide range of biological and pharmacological activities, including potential use as antitumor agents, antibiotics, and anti-inflammatory agents. sciforum.netnih.gov

A common strategy for synthesizing the thieno[2,3-b]pyridine (B153569) core is the Thorpe–Ziegler cyclization. This involves the intramolecular cyclization of a precursor molecule containing a nitrile group and an adjacent active methylene (B1212753) group. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be prepared in a one-pot cascade reaction from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides in the presence of a strong base. sciforum.net The initial step is the S-alkylation of the pyridinethione, followed by intramolecular cyclization.

Another versatile method involves the cyclization of appropriately substituted 2-(alkylthio)pyridines. For instance, 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile can be cyclized in boiling ethanol (B145695) with a catalytic amount of piperidine (B6355638) to afford the corresponding 3-aminothieno[2,3-b]pyridine derivative. mdpi.com This transformation highlights how the thioether moiety can be elaborated and then serve as a key component in the annulation of the thiophene (B33073) ring. mdpi.com

Electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines is another effective route. In this approach, the fluorine at the 2-position of a precursor like this compound would first be substituted with an arylethynyl group via a cross-coupling reaction. The resulting intermediate can then undergo electrophilic cyclization promoted by various reagents. For example, diorganyl diselenides in the presence of an oxidant like Oxone can be used to synthesize 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. researchgate.net Similarly, visible light-promoted selenocyclization in the presence of diorganyl diselenides provides an environmentally friendly pathway to these fused systems. researchgate.net

The table below summarizes a representative cyclization reaction to form a thieno[2,3-b]pyridine derivative.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(2-Oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Piperidine (catalyst), Ethanol, Reflux | 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one | Not specified | mdpi.com |

| 3-(Arylethynyl)-2-(alkylthio)pyridines | Diorganyl diselenides, Oxone, Ethanol, Reflux | 2-Aryl-(3-organoselanyl)thieno[2,3-b]pyridines | Good to Excellent | researchgate.net |

| 3-Cyanopyridine-2(1H)-thiones and α-chloroacetanilides | Strong base, DMF, Reflux | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Good | sciforum.net |

Structure Reactivity Relationships and Mechanistic Organic Chemistry

Electronic Effects of Fluoro and Ethylthio Substituents on Pyridine (B92270) Reactivity

The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The substituents at the C2 and C3 positions in 3-(Ethylthio)-2-fluoropyridine significantly modulate this inherent reactivity.

Fluoro Substituent (at C2): The fluorine atom at the C2 position exerts a powerful influence on the ring's electronics.

Inductive Effect (-I): Fluorine is the most electronegative element, resulting in a strong inductive electron withdrawal from the carbon atom to which it is attached. This effect significantly enhances the electrophilicity of the C2 carbon, making it highly activated for nucleophilic aromatic substitution (SNAr).

Activation in SNAr: The high electronegativity of fluorine stabilizes the transition state and the intermediate formed during nucleophilic attack. Reactions involving fluoride (B91410) as a leaving group in SNAr are often much faster than those with other halogens; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429) nih.gov.

Ethylthio Substituent (at C3): The ethylthio (-SEt) group possesses a more complex electronic character with dual effects.

Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak inductive withdrawal of electron density from the pyridine ring.

Resonance Effect (+M): The sulfur atom has lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating effect can counteract the inductive withdrawal.

The combined influence of the potent, inductively withdrawing fluoro group and the electronically ambiguous ethylthio group makes the C2 position of this compound a highly activated site for nucleophilic attack.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on SNAr Reactivity at C2 |

|---|---|---|---|---|

| Fluoro (-F) | C2 | Strongly Electron-Withdrawing | Weakly Electron-Donating (often negligible) | Strongly Activating |

| Ethylthio (-SEt) | C3 | Weakly Electron-Withdrawing | Electron-Donating | Modulating (net effect is context-dependent) |

Steric Hindrance and its Influence on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In this compound, the substituents at adjacent C2 and C3 positions create a sterically congested environment that can influence the approach of a nucleophile.

The ethylthio group at the C3 position effectively shields one side of the C2 carbon. This steric bulk can hinder the trajectory of an incoming nucleophile aiming to attack the C2 position. The consequence of this hindrance is primarily on the reaction rate. Larger, bulkier nucleophiles will experience greater steric repulsion from the ethylthio group, leading to a slower reaction rate compared to smaller nucleophiles. In studies of other 2,3-disubstituted pyridines, the steric bulk of substituents has been shown to be a critical factor in determining reaction outcomes acs.org. For example, reactions at a C3 position can be hindered by a bulky C2 substituent acs.org. By analogy, the C3-ethylthio group in this compound is expected to sterically influence reactions at the highly activated C2 position. This effect becomes particularly important when considering the design of synthetic routes where the choice of nucleophile size could be a determining factor for the reaction's efficiency.

Detailed Mechanistic Elucidation of Key Transformations

The primary transformation for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a well-established multi-step mechanism.

The SNAr mechanism is a two-step addition-elimination process, characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex wikipedia.orgwikipedia.orgnih.gov.

Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient C2 carbon, which bears the fluorine leaving group. This step breaks the aromaticity of the pyridine ring and forms a tetrahedral carbon center.

Formation of the Meisenheimer Complex: The resulting anionic species, the Meisenheimer complex, is stabilized by the delocalization of the negative charge across the ring and onto the electron-withdrawing groups. For pyridine, a particularly stable resonance contributor places the negative charge directly on the electronegative nitrogen atom, which is a key factor in why nucleophilic substitution is favored at the C2 and C4 positions stackexchange.com. The presence of the 2-fluoro substituent further stabilizes this intermediate by its strong inductive effect.

Elimination of the Leaving Group: Aromaticity is restored in the final step when the leaving group (fluoride ion) is expelled, yielding the substituted product.

The stability of the Meisenheimer complex is crucial, as its formation is typically the rate-determining step of the reaction stackexchange.com. The electronic properties of both the fluoro and ethylthio groups play a role in stabilizing this key intermediate.

The transition state of the rate-determining step (the formation of the Meisenheimer complex) is a high-energy structure that resembles the intermediate itself. In this transition state, the bond between the nucleophile and the C2 carbon is partially formed, while the π-electron system of the pyridine ring is partially disrupted.

Computational studies, such as those using density functional theory (DFT), are often employed to analyze the transition states of SNAr reactions on pyridine systems scispace.comresearchgate.netrsc.org. The analysis for this compound would focus on several key aspects:

Charge Delocalization: The transition state is characterized by a significant build-up of negative charge on the pyridine ring. The powerful electron-withdrawing nature of the fluorine atom is critical for stabilizing this developing charge, thereby lowering the activation energy of the reaction nih.gov.

Influence of Substituents: The 3-ethylthio group influences the transition state energy both electronically and sterically. Its inductive withdrawal can contribute to stabilization, while its steric bulk can increase the energy of the transition state by forcing unfavorable interactions with the approaching nucleophile.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties from first principles. For 3-(Ethylthio)-2-fluoropyridine, these calculations offer a detailed picture of its three-dimensional structure and electronic nature.

Geometry Optimization and Molecular Structure Prediction

The initial step in most computational studies involves geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to predict its most stable conformation. This involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides key insights into the spatial arrangement of the ethylthio group relative to the fluoropyridine ring.

Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | Data not available |

| S-C (ethyl) Bond Length | Data not available |

| C-F Bond Length | Data not available |

| Pyridine (B92270) Ring Bond Lengths | Data not available |

| C-S-C Bond Angle | Data not available |

Note: The table above is illustrative. Specific values would be obtained from detailed computational studies.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

Analysis of the electronic structure provides critical information about a molecule's reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating nature of the ethylthio group and the electron-withdrawing nature of the fluorine atom and pyridine ring would significantly influence the energies and distributions of these frontier orbitals.

Calculated Electronic Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: The table above is illustrative. Specific values would be obtained from detailed computational studies.

Reaction Mechanism Simulations

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions. By simulating reaction mechanisms, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and feasibility.

Energy Profiles and Activation Barriers

To study a potential reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, an energy profile would be calculated. This profile maps the potential energy of the system as the reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier. A lower activation barrier indicates a faster reaction.

Transition State Characterization

The transition state is a fleeting, high-energy structure that exists at the peak of the reaction energy profile. Characterizing the geometry of the transition state is crucial for understanding how bonds are broken and formed during a reaction. For a hypothetical reaction of this compound, computational methods would be used to locate this structure and confirm it is a true transition state by vibrational frequency analysis (which should yield exactly one imaginary frequency).

Spectroscopic Property Prediction (e.g., Vibrational, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the identity of a compound.

For this compound, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be predicted. These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule and its derivatives.

Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Key Signals |

|---|---|

| Vibrational (IR) | C-F stretch, C-S stretch, Aromatic C-H stretches |

| ¹H NMR | Chemical shifts for ethyl and pyridine protons |

| ¹³C NMR | Chemical shifts for ethyl and pyridine carbons |

Note: The table above is illustrative. Specific values would be obtained from detailed computational studies.

Advanced Characterization Techniques in Research

High-Resolution Mass Spectrometry for Molecular Identity Confirmation

No specific High-Resolution Mass Spectrometry (HRMS) data for 3-(Ethylthio)-2-fluoropyridine was found in the available research. This technique would typically be used to determine the exact mass of the molecule, confirming its elemental composition.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) spectra for this compound are not publicly available. NMR spectroscopy is essential for determining the precise structure of a molecule by analyzing the magnetic properties of its atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, which would provide information about the number, environment, and connectivity of hydrogen atoms in this compound, could not be located.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data for this compound, which would reveal the chemical environment of each carbon atom in the molecule, is not available in the reviewed sources.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Specific ¹⁹F NMR data for this compound is not available. This technique would be particularly informative for this compound, providing direct insight into the electronic environment of the fluorine atom on the pyridine (B92270) ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No specific Infrared (IR) or Raman spectroscopy data for this compound could be identified. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by analyzing how it absorbs or scatters infrared light.

X-ray Crystallography for Solid-State Structure Determination

There is no available X-ray crystallography data for this compound. This technique would be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.

Applications As Building Blocks and Intermediates in Complex Chemical Syntheses

Precursors for Heterocyclic Systems

The reactivity of 2-fluoropyridines in nucleophilic aromatic substitution makes them valuable precursors for the synthesis of various heterocyclic systems. The fluorine atom acts as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds. While direct examples of 3-(Ethylthio)-2-fluoropyridine in the synthesis of pyrazoles, triazoles, and pyridopyrimidines are not extensively detailed in readily available literature, the known reactivity of similar 2-fluoropyridine (B1216828) derivatives provides a strong basis for its potential in this area.

For instance, the synthesis of pyrazole (B372694) derivatives often involves the reaction of a suitable hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. In the context of this compound, a hypothetical pathway could involve the displacement of the fluoride (B91410) by a hydrazine moiety, followed by subsequent cyclization reactions to form a pyrazole ring fused or appended to the pyridine (B92270) core.

Similarly, the construction of 1,2,4-triazole (B32235) rings can be achieved through various synthetic routes, including the reaction of hydrazides with appropriate reagents. A derivative of this compound, where the fluorine has been substituted by a nitrogen-containing nucleophile, could potentially undergo cyclization to form a triazole system.

The synthesis of pyridopyrimidines often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable three-carbon unit. By first displacing the fluorine of this compound with an amine, a key intermediate for pyridopyrimidine synthesis would be formed. Subsequent reaction with reagents like α,β-unsaturated esters or 1,3-dicarbonyl compounds could lead to the formation of the desired fused heterocyclic system.

The general reactivity of 2-fluoropyridines in SNAr reactions is well-established, allowing for the introduction of various nucleophiles at the 2-position, which is a critical step in the construction of many complex heterocyclic frameworks.

Synthesis of Agrochemical Intermediates

Fluorine-containing compounds play a crucial role in the agrochemical industry, often enhancing the efficacy and metabolic stability of active ingredients. While specific documentation detailing the use of this compound as a direct intermediate in the synthesis of widely known agrochemicals like Picoxystrobin or Boscalid is not prominent, its structural motifs are present in many modern pesticides.

The synthesis of many agrochemicals relies on the strategic introduction of substituted pyridine rings. The reactivity of 2-fluoro-3-substituted pyridines makes them valuable intermediates in this process. For example, the synthesis of various fungicides and herbicides involves the coupling of a fluorinated pyridine moiety with other aromatic or heterocyclic systems. The fluorine atom in these intermediates serves as a key handle for nucleophilic displacement, allowing for the facile construction of the final active molecule.

The general synthetic strategies for many modern agrochemicals involve the use of fluorinated building blocks to impart desirable properties to the final product. The presence of both a fluorine atom and a sulfur-containing group in this compound makes it a potentially valuable, albeit not yet widely documented, intermediate for the development of new agrochemical compounds.

Role in the Construction of Functional Materials

The incorporation of fluorinated and sulfur-containing heterocycles into organic materials can significantly influence their electronic and optical properties. While the direct application of this compound in the construction of functional materials such as Organic Light-Emitting Diodes (OLEDs) or nonlinear optical (NLO) materials is an area of ongoing research, the properties of related pyridine-based materials suggest its potential.

In the field of OLEDs, electron-deficient heterocyclic compounds are often used as host materials or as components of emissive layers. The pyridine ring, being electron-deficient, is a common core for such materials. The introduction of fluorine and a thioether linkage, as in this compound, can further modulate the electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient charge transport and emission in an OLED device.

For nonlinear optical (NLO) materials, molecules with a significant difference in electron density between the ground and excited states are desirable. The combination of the electron-withdrawing pyridine ring and the potential for charge transfer interactions involving the ethylthio group could lead to materials with interesting NLO properties. The ability to further functionalize the molecule via the reactive fluorine atom provides a pathway to create more complex, non-centrosymmetric structures, which is often a prerequisite for second-order NLO activity.

The synthesis of functional polymers is another area where this compound could serve as a valuable monomer. Polymerization through reactions involving the pyridine ring or through functional groups introduced by displacing the fluorine atom could lead to new polymers with tailored electronic and optical properties for a range of applications.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Pathways

The synthesis of polysubstituted pyridines, particularly those with sensitive functional groups like fluoro and thioether moieties, presents significant challenges. Traditional methods often require harsh conditions, multi-step sequences, and suffer from limited regioselectivity. Future research must focus on developing more streamlined and efficient pathways to access 3-(Ethylthio)-2-fluoropyridine and its analogs.

A primary challenge lies in the controlled introduction of the fluorine and ethylthio groups onto the pyridine (B92270) ring. Late-stage functionalization, where key functional groups are introduced at the end of a synthetic sequence, is a highly desirable strategy. This approach avoids the need to carry sensitive groups through numerous reaction steps. Future efforts could explore direct C–H activation techniques to install the ethylthio group at the 3-position of a 2-fluoropyridine (B1216828) precursor.

Furthermore, nucleophilic aromatic substitution (SNAr) remains a powerful tool for pyridine functionalization. acs.orgnih.gov The high reactivity of 2-halopyridines, especially 2-fluoropyridines, towards nucleophiles is well-documented. acs.org Research into milder and more selective SNAr conditions for the introduction of the ethylthio group using sodium ethanethiolate on a 2,3-difluoropyridine (B50371) substrate could yield a highly efficient and direct route.

| Retrosynthetic Strategy | Key Reaction Step | Potential Precursors | Associated Challenges |

|---|---|---|---|

| Late-Stage Thiolation | C-H Activation/Thiolation | 2-Fluoropyridine | Regioselectivity at the C3 position, catalyst development. |

| Nucleophilic Substitution | SNAr Reaction | 2,3-Difluoropyridine, Sodium Ethanethiolate | Controlling selectivity between the C2 and C3 positions. |

| Ring Construction | Cyclization/Condensation | Acyclic precursors containing fluorine and sulfur | Complexity of precursors, achieving aromatization. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom at the 2-position significantly activates this site for nucleophilic aromatic substitution (SNAr). researchgate.net The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine (B119429), highlighting the exceptional lability of the C-F bond in this context. acs.org This inherent reactivity is a cornerstone for creating a diverse library of 2-substituted pyridine derivatives from this scaffold.

The ethylthio group at the 3-position offers multiple avenues for further functionalization. The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would drastically alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions and modulating the biological activity of resulting molecules.

Moreover, the C–S bond itself can be a handle for transition-metal-catalyzed cross-coupling reactions. Exploring conditions for Suzuki, Stille, or Buchwald-Hartwig type couplings at this position could enable the introduction of a wide range of carbon, nitrogen, and oxygen-based substituents, further expanding the chemical diversity accessible from this starting material.

| Reactive Site | Potential Reaction Type | Expected Product Class | Key Research Question |

|---|---|---|---|

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-, 2-Alkoxy-, 2-Aryloxypyridines | Defining the scope of compatible nucleophiles under mild conditions. nih.gov |

| C3-Sulfur | Oxidation | 3-(Ethylsulfinyl)- and 3-(Ethylsulfonyl)-2-fluoropyridines | Achieving selective oxidation without affecting the pyridine ring or C-F bond. |

| C3-Sulfur Bond | Cross-Coupling Reactions | 3-Aryl-, 3-Alkyl-, 3-Aminopyridines | Identifying effective catalyst systems for C-S bond activation. |

| Pyridine Ring | Electrophilic Aromatic Substitution | C5-substituted derivatives (e.g., nitration, halogenation) | Determining the directing effects of the existing substituents. |

Integration of Machine Learning in Synthesis Design and Prediction

Modern chemical synthesis is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). arxiv.org These computational tools can revolutionize the development of synthetic routes for complex molecules like this compound by moving beyond human intuition and literature precedent. arxiv.org

Retrosynthesis prediction models, particularly those based on deep learning, can analyze the structure of a target molecule and propose multiple viable synthetic pathways by identifying key bond disconnections. arxiv.orgacs.org For heterocyclic compounds, where reaction patterns can be complex, transfer learning approaches have shown promise in improving the accuracy of these predictions, even with limited specific data. acs.orgchemrxiv.orgox.ac.uk Applying such models could uncover non-obvious and highly efficient routes to this compound that might be missed by traditional analysis.

Furthermore, ML models can predict reaction outcomes, including yields and potential side products, for a given set of reactants and conditions. researchgate.net This predictive power can significantly reduce the experimental effort required for optimization. By training models on large reaction databases, researchers can screen virtual libraries of catalysts, solvents, and reaction conditions to identify the most promising parameters for a specific transformation, accelerating the discovery of novel and efficient synthetic methods. researchgate.net

Addressing Sustainability in Industrial Production

The principles of green chemistry are paramount for the development of any chemical process intended for large-scale production. ijarsct.co.in Future research into the synthesis of this compound must prioritize sustainability to ensure environmental and economic viability.

Key areas of focus include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. The development of processes using earth-abundant metal catalysts, such as iron, or even biocatalysts, would be a significant advance over methods relying on precious metals. ijarsct.co.inrsc.org

Solvent Selection: Research should aim to replace hazardous organic solvents with greener alternatives, such as water, deep eutectic solvents, or even solvent-free reaction conditions. ijarsct.co.in

Energy Efficiency: Exploring energy-efficient technologies like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste generation. One-pot and multicomponent reactions are powerful strategies for improving atom economy. nih.govresearchgate.net

By integrating these principles from the earliest stages of research, the development of a truly sustainable manufacturing process for this compound and related compounds can be achieved. acs.org

Q & A

What are the common synthetic routes for 3-(Ethylthio)-2-fluoropyridine, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves nucleophilic substitution at the 3-position of a 2-fluoropyridine precursor. A halogen (e.g., Cl or Br) at position 3 can be displaced by an ethylthiolate nucleophile.

Methodological Answer :

- Step 1 : Start with 3-chloro-2-fluoropyridine. React with sodium ethanethiolate (NaSEt) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Step 2 : Optimize temperature (60–80°C) and reaction time (6–12 hours) to balance yield and side reactions. Catalysts like Cu(I) or phase-transfer agents may enhance substitution efficiency .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (60–85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of substrate to NaSEt) .

What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be observed?

Basic Research Question

Methodological Answer :

- 1H NMR : Expect a doublet for F-coupled H at position 4 (δ 7.2–7.5 ppm, ≈ 10 Hz). The ethylthio group (-SCH2CH3) shows a triplet for CH2 (δ 2.8–3.0 ppm) and a quartet for CH3 (δ 1.3–1.5 ppm) .

- 19F NMR : A singlet near δ -110 ppm confirms the fluorine at position 2.

- LC-MS : Molecular ion peak at m/z 173 [M+H]+. Fragmentation peaks at m/z 138 (loss of -SCH2CH3) and m/z 119 (pyridine ring cleavage) .

- Elemental Analysis : Validate C, H, N, and S percentages (±0.3% deviation).

What are the primary research applications of this compound in medicinal chemistry?

Basic Research Question

Methodological Answer :

- Drug Intermediate : The ethylthio group enhances lipophilicity, improving blood-brain barrier penetration. Used in kinase inhibitors (e.g., JAK/STAT pathway modulators) .

- Protease Inhibition : The fluorine atom stabilizes hydrogen bonding with active-site residues. Example: SARS-CoV-2 M inhibitor analogs .

- Radiotracer Development : F-labeled derivatives are explored for PET imaging due to fluorine’s isotopic properties .

How can competing substitution pathways be minimized during the synthesis of this compound?

Advanced Research Question

Methodological Answer :

- Side Reactions : Competing aryl ring fluorination or ethoxy byproducts may arise.

- Mitigation Strategies :

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3).

What strategies are effective in resolving discrepancies between theoretical and observed NMR chemical shifts for this compound derivatives?

Advanced Research Question

Methodological Answer :

- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate H and F NMR shifts. Compare with experimental data to identify conformational effects .

- Solvent Effects : Anomalies may arise from solvent polarity. Re-measure in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to detect trace impurities (e.g., oxidation to sulfoxide) .

How can computational methods guide the design of this compound analogues with enhanced biological activity?

Advanced Research Question

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize derivatives with stronger hydrogen bonds to Thr766 or Met793 .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Ethylthio’s +I effect improves binding affinity in hydrophobic pockets .

- ADMET Prediction : SwissADME predicts logP ≈ 2.5 and BBB permeability >0.3, optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.